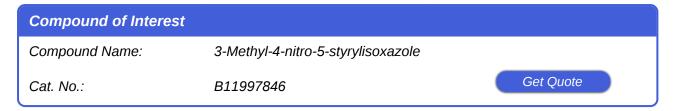


Application Notes and Protocols: 3-Methyl-4nitro-5-styrylisoxazole in Knoevenagel Condensation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. The synthesis of **3-methyl-4-nitro-5-styrylisoxazole** and its derivatives via the Knoevenagel condensation is a critical process for generating novel compounds for drug discovery pipelines. This reaction typically involves the condensation of 3,5-dimethyl-4-nitroisoxazole, as the active methylene component, with a variety of aromatic aldehydes. The resulting styryl group extends the conjugation of the molecule, significantly influencing its chemical reactivity and biological properties. These compounds serve as versatile intermediates, particularly as Michael acceptors in various asymmetric and racemic organic transformations.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of **3-methyl-4-nitro-5-styrylisoxazole** derivatives, focusing on a green, solvent-free method utilizing a recyclable nano-titania catalyst.

Key Applications

 Michael Acceptors: The styryl moiety, activated by the electron-withdrawing nitroisoxazole ring, makes these compounds excellent Michael acceptors for the formation of new carbon-



carbon and carbon-heteroatom bonds.[1]

- Intermediate for Complex Molecules: The functional groups on the isoxazole ring and the styryl portion can be further modified, making these compounds valuable building blocks for more complex molecular architectures.
- Drug Discovery: Isoxazole derivatives are known to possess a wide range of biological
 activities. The synthesis of a library of 3-methyl-4-nitro-5-styrylisoxazole analogs through
 this condensation reaction is a viable strategy for identifying new therapeutic agents.

Experimental Protocols

This section details the synthesis of **3-methyl-4-nitro-5-styrylisoxazole** derivatives via a Knoevenagel condensation using a heterogeneous nano-titania (TiO2 NPs) catalyst under solvent-free conditions. This method offers high yields, operational simplicity, and adherence to green chemistry principles.[1][2][3]

General Protocol: Nano-Titania Catalyzed Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles

- Reactant Preparation: In a round-bottom flask, combine the desired aromatic aldehyde (1.0 mmol) and 3,5-dimethyl-4-nitroisoxazole (1.0 mmol).
- Catalyst Addition: Add nano-titania (TiO2 NPs) (20 mol%) to the mixture.
- Reaction Conditions: Stir the reaction mixture at 90 °C for approximately 90 minutes. The reaction is conducted under solvent-free ("neat") conditions.[1]
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up:
 - Upon completion, cool the reaction mixture to room temperature.
 - Dissolve the resulting residue in dichloromethane.
 - Filter the solution to recover the solid nano-titania catalyst. The catalyst can be washed,
 dried, and reused for subsequent reactions.[1][2]



- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purification: Recrystallize the crude residue from methanol to yield the analytically pure 3methyl-4-nitro-5-styrylisoxazole product.[1]

Data Presentation

The following table summarizes the substrate scope and isolated yields for the synthesis of various **3-methyl-4-nitro-5-styrylisoxazole** derivatives using the nano-titania catalyzed protocol.[1]



Entry	Aldehyde (ArCHO)	Product	Yield (%)
1	Benzaldehyde	3-methyl-4-nitro-5- styrylisoxazole	92
2	3-Nitrobenzaldehyde	3-methyl-4-nitro-5-(3- nitrostyryl)isoxazole	86
3	4-Nitrobenzaldehyde	3-methyl-4-nitro-5-(4- nitrostyryl)isoxazole	85
4	4- Chlorobenzaldehyde	5-(4-chlorostyryl)-3- methyl-4- nitroisoxazole	95
5	4- Bromobenzaldehyde	5-(4-bromostyryl)-3- methyl-4- nitroisoxazole	94
6	4-Fluorobenzaldehyde	5-(4-fluorostyryl)-3- methyl-4- nitroisoxazole	90
7	4- (Trifluoromethyl)benza Idehyde	3-methyl-4-nitro-5-(4- (trifluoromethyl)styryl)i soxazole	88
8	4- Methoxybenzaldehyde	5-(4-methoxystyryl)-3- methyl-4- nitroisoxazole	80
9	4- Methylbenzaldehyde	3-methyl-5-(4- methylstyryl)-4- nitroisoxazole	89
10	2-Naphthaldehyde	3-methyl-4-nitro-5-(2- naphthylvinyl)isoxazol e	87

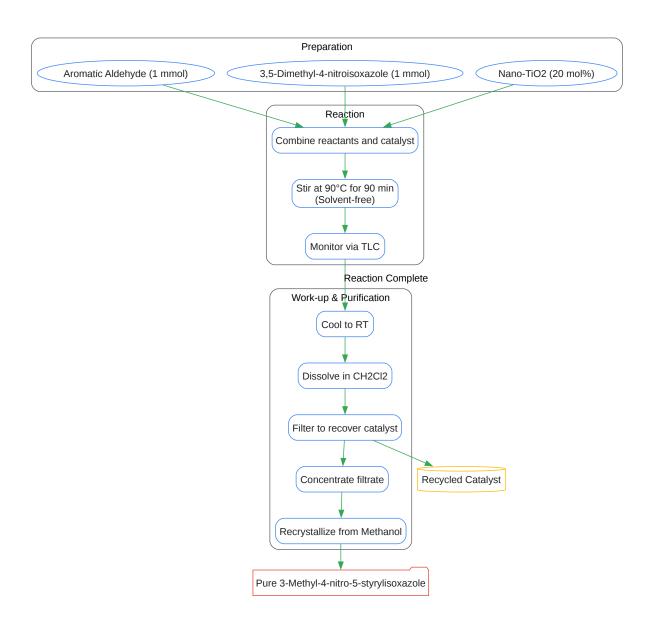
Visualizations



Experimental Workflow

The diagram below illustrates the general workflow for the solvent-free synthesis of **3-methyl-4-nitro-5-styrylisoxazole**s.





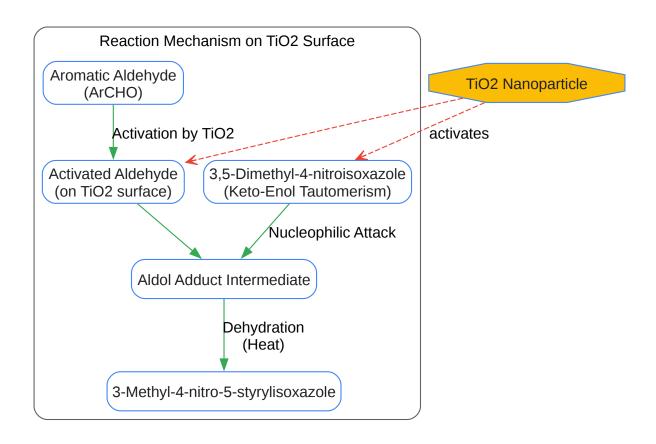
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Caption: Experimental workflow for the synthesis of **3-methyl-4-nitro-5-styrylisoxazole**s.



Proposed Reaction Mechanism

The following diagram outlines the proposed mechanism for the nano-titania catalyzed Knoevenagel condensation. The nano-catalyst provides a solid support that facilitates the reaction.



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Caption: Proposed mechanism of TiO2-catalyzed Knoevenagel condensation.

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